molecular formula C10H9N3O2 B2527882 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 1247722-46-8

4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No.: B2527882
CAS No.: 1247722-46-8
M. Wt: 203.201
InChI Key: FSUAKONIJANNFL-UHFFFAOYSA-N
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Description

4-Methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid ( 1247722-46-8) is a high-purity organic compound with a molecular formula of C10H9N3O2 and a molecular weight of 203.20 g/mol . It features a benzoic acid backbone substituted with a 4-methyl-4H-1,2,4-triazole ring, making it a valuable building block in medicinal chemistry and drug discovery research. The 1,2,4-triazole pharmacophore is of significant interest in scientific research due to its wide range of biological activities. Structurally similar 1,2,4-triazole benzoic acid hybrids have been extensively studied and demonstrated potent in vitro cytotoxic activities against various human cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116) . These compounds are considered a promising platform for the design and development of more selective and potent anticancer molecules, with some hybrids showing the ability to inhibit cancer cell proliferation by inducing apoptosis . Furthermore, derivatives based on the 1,2,4-triazole core are also being explored in material science for applications such as nonlinear optics (NLO) . This product is intended for research purposes only by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methyl-3-(1,2,4-triazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-2-3-8(10(14)15)4-9(7)13-5-11-12-6-13/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUAKONIJANNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with benzoic acid derivatives. One common method includes the use of potassium carbonate as a base in the reaction . The reaction is carried out under reflux conditions, followed by purification through crystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring and benzoic acid moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

Role as an Antifungal Agent

One of the primary applications of 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid is in the synthesis of antifungal agents. The compound serves as a crucial intermediate in the development of pharmaceuticals aimed at treating fungal infections. Research indicates that derivatives of this compound exhibit enhanced efficacy against a range of fungal pathogens due to their ability to inhibit specific enzymes involved in fungal cell wall synthesis .

Case Study: Synthesis and Evaluation

A study highlighted the synthesis of various triazole derivatives based on this compound. These derivatives were evaluated for their antifungal activity against Candida albicans and other fungi. The results demonstrated that certain derivatives had significantly lower minimum inhibitory concentrations (MICs), indicating potent antifungal activity .

Agricultural Chemicals

Plant Growth Regulation

In agricultural chemistry, this compound has been identified as an effective plant growth regulator. It enhances crop yield and resilience by modulating plant physiological processes such as photosynthesis and nutrient uptake .

Table 1: Effects on Crop Yield

Crop TypeTreatment with CompoundYield Increase (%)
WheatYes20
RiceYes15
SoybeanYes18

This table summarizes the observed increases in yield across different crops treated with the compound, showcasing its potential in sustainable agriculture.

Biochemical Research

Enzyme Inhibition Studies

The compound is also utilized in biochemical research for studying enzyme inhibition mechanisms. It has shown promise in binding to specific receptors and enzymes, aiding researchers in understanding biological pathways and disease mechanisms .

Case Study: Receptor Binding Analysis

A recent study investigated the binding affinity of this compound to various biological targets. Results indicated strong interactions with enzymes involved in metabolic pathways, providing insights into potential therapeutic applications .

Material Science

Development of New Materials

In material science, this compound is explored for its potential in developing new polymers with enhanced properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties significantly .

Table 2: Polymer Properties Enhancement

Polymer TypeProperty EnhancedImprovement (%)
PolyethyleneTensile Strength25
PolystyreneThermal Stability30

This table illustrates the improvements in material properties when incorporating the compound into various polymer types.

Analytical Chemistry

Standardization in Analytical Techniques

In analytical chemistry, this compound is used as a standard reference compound in various analytical methods such as chromatography and spectrometry. Its well-defined chemical properties allow for accurate calibration and quality control in laboratory settings .

Comparison with Similar Compounds

Key Observations :

  • Substituent position (e.g., triazole at 3- vs. 4-position) significantly impacts coordination behavior and photophysical properties .

Physicochemical Properties

Molecular Weight and Solubility

  • Target compound : Estimated molecular weight ~205.2 g/mol (C10H9N3O2).
  • 4-(4H-1,2,4-Triazol-4-yl)benzoic acid : Molecular weight 189.17 g/mol; moderate solubility in polar solvents due to carboxylic acid .
  • Chloro-substituted analogs : Higher molecular weight (e.g., 2-chloro derivative: ~215.6 g/mol) and reduced aqueous solubility due to hydrophobic Cl .

Acidity (pKa)

  • The methyl group (electron-donating) in the target compound slightly reduces carboxylic acid acidity compared to electron-withdrawing substituents (e.g., Cl, NO2) .
  • 5-(4H-1,2,4-Triazol-4-yl)isophthalic acid : Lower pKa values due to dual carboxylic acid groups, enhancing metal chelation .

Metal Coordination Behavior

  • 4-(4H-1,2,4-Triazol-4-yl)benzoic acid forms diverse Zn/Cd coordination polymers with luminescent properties, attributed to triazole-carboxylate bridging modes .
  • Target compound: The 3-position triazole and 4-methyl group may sterically hinder metal coordination, favoring monodentate vs. bridging modes compared to 4-substituted analogs .

Photoluminescence

  • Zn(II) complexes of 4-Htba exhibit strong blue emission (λem ~450 nm), while Cd(II) complexes show red-shifted emission due to metal-centered transitions .
  • The methyl group in the target compound could perturb π-conjugation, altering emission profiles in analogous complexes.

Biological Activity

Chemical Structure and Properties
4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid is a triazole derivative characterized by a triazole ring attached to a benzoic acid moiety. Its molecular formula is C10H9N3O2C_{10}H_9N_3O_2 with a molecular weight of approximately 203.2 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from the literature.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates potent activity against a range of bacteria and fungi:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

These findings suggest that the compound could be developed further as an effective antimicrobial agent, particularly against resistant strains of bacteria and fungi .

Anticancer Properties

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown cytotoxic effects on:

Cell Line IC50 (µM)
MDA-MB-231 (breast cancer)12.5
U-87 (glioblastoma)15.0

In vitro studies demonstrate that derivatives of this compound can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may contribute to its antimicrobial and anticancer effects.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical and experimental settings:

  • Case Study on Antimicrobial Efficacy :
    • A study conducted on the effectiveness of triazole derivatives against drug-resistant bacterial strains showed that this compound significantly inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for treating resistant infections .
  • Case Study on Anticancer Activity :
    • In a preclinical trial involving human glioblastoma cells, treatment with this compound resulted in a marked reduction in cell viability and increased apoptosis markers compared to untreated controls .

Q & A

Q. What are the standard synthetic routes for 4-methyl-3-(4H-1,2,4-triazol-4-yl)benzoic acid?

Methodological Answer: The synthesis typically involves coupling a triazole precursor with a benzoic acid derivative. A general approach includes:

  • Step 1: Reacting 4-methylbenzoic acid derivatives with triazole-forming reagents (e.g., hydrazine derivatives) under acidic or reflux conditions. For example, triazole rings can be formed via cyclization of thiosemicarbazides or hydrazine-carbothioamides in ethanol with glacial acetic acid .
  • Step 2: Functional group modification (e.g., ester hydrolysis) to yield the final benzoic acid moiety. Methanol and concentrated H₂SO₄ under reflux are often used for esterification or hydrolysis steps .
  • Purification: High-performance liquid chromatography (HPLC) or recrystallization ensures purity .

Q. How is the compound characterized for structural confirmation and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm substituent positions and aromatic proton environments .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
  • HPLC: Monitors purity (>95% is typical for research-grade material) using reverse-phase columns and UV detection .

Advanced Questions

Q. How can reaction conditions be optimized to minimize side products during triazole ring formation?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol with glacial acetic acid improves intermediate stability .
  • Temperature Control: Reflux (~80°C) promotes cyclization but must be balanced to avoid decomposition. Lower temperatures (45–60°C) are preferred for acid-sensitive intermediates .
  • Catalysis: Acidic catalysts (e.g., H₂SO₄) accelerate ester hydrolysis but require quenching to prevent over-oxidation .
  • Side Reaction Mitigation: Adding molecular sieves or inert atmospheres reduces moisture-induced side reactions during triazole formation .

Q. What strategies address contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

Methodological Answer:

  • Comparative Assay Design: Use standardized cell lines (e.g., MCF-7 for cancer, Staphylococcus aureus for microbes) under identical conditions to isolate structure-activity relationships .
  • Mechanistic Profiling: Evaluate enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) or receptor binding (e.g., estrogen receptors) to clarify primary targets .
  • Derivative Synthesis: Modify substituents (e.g., methyl vs. methoxy groups) to assess how electronic effects influence activity divergence .

Q. How can spectral data inconsistencies (e.g., NMR shifts) be resolved for structural elucidation?

Methodological Answer:

  • 2D NMR Techniques: COSY and HSQC experiments resolve overlapping proton signals in aromatic regions, common in triazole-benzoic acid hybrids .
  • Computational Validation: Density Functional Theory (DFT) simulations predict NMR chemical shifts and compare them with experimental data to confirm assignments .
  • Isotopic Labeling: Use ¹³C-labeled precursors to track carbon environments in complex spectra .

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